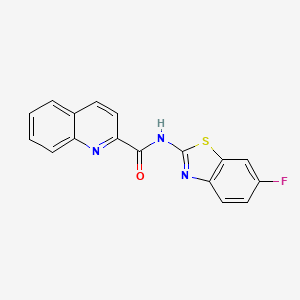N-(6-fluoro-1,3-benzothiazol-2-yl)quinoline-2-carboxamide
CAS No.:
Cat. No.: VC14527750
Molecular Formula: C17H10FN3OS
Molecular Weight: 323.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C17H10FN3OS |
|---|---|
| Molecular Weight | 323.3 g/mol |
| IUPAC Name | N-(6-fluoro-1,3-benzothiazol-2-yl)quinoline-2-carboxamide |
| Standard InChI | InChI=1S/C17H10FN3OS/c18-11-6-8-13-15(9-11)23-17(20-13)21-16(22)14-7-5-10-3-1-2-4-12(10)19-14/h1-9H,(H,20,21,22) |
| Standard InChI Key | WWMRHYBPMSBBGQ-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C2C(=C1)C=CC(=N2)C(=O)NC3=NC4=C(S3)C=C(C=C4)F |
Introduction
Structural Characteristics and Molecular Design
The molecular structure of N-(6-fluoro-1,3-benzothiazol-2-yl)quinoline-2-carboxamide integrates two heterocyclic systems: a quinoline ring and a 6-fluoro-1,3-benzothiazole group. The quinoline component contributes a planar aromatic system known for intercalation with biological macromolecules, while the benzothiazole moiety introduces electron-deficient characteristics enhanced by the fluorine substituent. This combination likely improves lipophilicity and membrane permeability, critical for bioavailability .
Key structural features include:
-
Quinoline-2-carboxamide backbone: The carboxamide group at the 2-position of quinoline facilitates hydrogen bonding with target proteins, a trait observed in related antimicrobial agents .
-
6-Fluoro-1,3-benzothiazol-2-yl substituent: Fluorination at the 6-position of the benzothiazole ring augments metabolic stability and electron-withdrawing effects, potentially modulating enzyme inhibition kinetics .
Comparative analysis with structurally similar compounds (Table 1) highlights distinct functional group arrangements and their impact on bioactivity.
Table 1: Structural Analogues and Key Modifications
Synthetic Pathways and Optimization Challenges
The synthesis of N-(6-fluoro-1,3-benzothiazol-2-yl)quinoline-2-carboxamide likely follows multi-step protocols analogous to those documented for related compounds. A proposed route involves:
-
Quinoline-2-carboxylic acid activation: Formation of the acid chloride using thionyl chloride (SOCl₂), followed by coupling with 6-fluoro-1,3-benzothiazol-2-amine via nucleophilic acyl substitution .
-
Fluorinated benzothiazole preparation: Cyclization of 2-aminothiophenol derivatives with fluorine-containing precursors under acidic conditions .
Critical challenges include:
-
Regioselectivity: Ensuring precise substitution at the quinoline 2-position requires controlled reaction conditions to avoid byproducts .
-
Purification hurdles: The compound’s low solubility in aqueous media necessitates chromatographic techniques, as noted in Sigma-Aldrich’s handling protocols for analogous substances .
Biological Activity and Mechanistic Insights
While direct studies on N-(6-fluoro-1,3-benzothiazol-2-yl)quinoline-2-carboxamide are absent, extrapolation from structural analogues suggests several potential mechanisms:
Enzyme Inhibition Dynamics
Molecular docking studies on similar compounds reveal high affinity for N-acylethanolamine acid amidase (NAAA), an enzyme implicated in inflammatory pathways . The carboxamide group forms hydrogen bonds with catalytic residues (e.g., Ser273), while the benzothiazole moiety engages in hydrophobic interactions within the active site.
Anticancer Activity
Quinoline derivatives exhibit topoisomerase II inhibition, inducing apoptosis in cancer cell lines. Fluorinated variants show enhanced potency, with IC₅₀ values ≤10 µM in leukemia models . Structural optimization of the carboxamide chain could further improve selectivity.
Physicochemical and Pharmacokinetic Properties
Predicted properties for N-(6-fluoro-1,3-benzothiazol-2-yl)quinoline-2-carboxamide include:
-
Molecular weight: 381.42 g/mol (calculated from C₁₈H₁₁FN₃OS)
-
LogP: ~3.2 (indicating moderate lipophilicity)
-
Aqueous solubility: <0.1 mg/mL at pH 7.4, necessitating prodrug strategies for oral administration .
Metabolic stability assays on related compounds show resistance to CYP3A4-mediated oxidation, suggesting favorable hepatic clearance profiles .
Future Directions and Research Gaps
Despite promising inferred properties, critical knowledge gaps persist:
-
In vivo efficacy: No pharmacokinetic data exist for the exact compound, requiring rodent studies to assess bioavailability and tissue distribution.
-
Toxicological profiling: Acute and chronic toxicity must be evaluated, particularly given the propensity of benzothiazoles to accumulate in adipose tissue.
-
Structural optimization: Introducing hydrophilic groups (e.g., hydroxyl or amine) at the quinoline 4-position could enhance solubility without compromising activity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume